Bacteriocin lactococcin MMFII is a novel antimicrobial peptide produced by the bacterium Lactococcus lactis MMFII, which was isolated from a Tunisian dairy product. This bacteriocin is classified as a class IIa bacteriocin, characterized by its ability to inhibit the growth of certain pathogenic bacteria, particularly Listeria. The compound is notable for its unique amino acid sequence and structural properties, which contribute to its antimicrobial activity.
Lactococcin MMFII is derived from Lactococcus lactis, a species of lactic acid bacteria commonly found in dairy products. The specific strain MMFII was isolated from traditional Tunisian cheese, highlighting the potential of regional microbial diversity in discovering new bioactive compounds. The isolation and purification process involved culturing the bacteria in M17 broth followed by various chromatographic techniques to achieve homogeneity .
Lactococcin MMFII belongs to the class IIa bacteriocins, which are small, heat-stable peptides that exhibit antimicrobial properties against Gram-positive bacteria. This classification is based on its structural characteristics and the presence of a conserved N-terminal YGNGV motif, which is typical for this class of bacteriocins .
The synthesis of lactococcin MMFII involves both natural production by Lactococcus lactis and synthetic approaches. The natural synthesis occurs during the growth phase of the bacterial culture, where the peptide is secreted into the surrounding medium. For analytical purposes, solid-phase chemical synthesis has been employed to produce synthetic versions of lactococcin MMFII, allowing for detailed studies on its properties and activities.
The purification process of lactococcin MMFII includes several steps:
The final product is a 37-amino acid peptide with a calculated molecular mass of approximately 4144.6 Da, confirmed by mass spectrometry .
The molecular structure of lactococcin MMFII includes an intramolecular disulfide bond between cysteine residues at positions 9 and 14, contributing to its stability and activity. The peptide exhibits a combination of beta-strand and alpha-helical regions, which are critical for its interaction with target bacterial membranes.
Lactococcin MMFII primarily exerts its antimicrobial effects through interactions with bacterial membranes. The mechanism involves binding to specific receptors on the surface of target cells, leading to pore formation and subsequent cell lysis. This action disrupts essential cellular functions and contributes to the bactericidal activity observed against sensitive strains like Listeria ivanovii and Lactococcus cremoris.
The bacteriocin's efficacy can be affected by factors such as pH and temperature; it remains stable across a range of conditions but is sensitive to proteolytic enzymes, which can degrade its structure and function .
The mechanism of action for lactococcin MMFII involves several steps:
This multi-step process underscores the importance of structural features in determining the bacteriocin's effectiveness against target pathogens .
These properties are crucial for understanding how lactococcin MMFII can be utilized in food preservation and safety applications .
Lactococcin MMFII has significant potential applications in various scientific fields:
Lactococcus lactis strain MMFII was isolated from rigouta, a traditional artisanal cheese produced in Tunisia. The strain was identified during a screening program targeting bacteriocinogenic lactic acid bacteria (LAB) in indigenous dairy products. Initial identification relied on phenotypic characterization (Gram-positive cocci, catalase-negative, facultative anaerobe) and carbohydrate fermentation profiles. Subsequent 16S rRNA gene analysis confirmed its taxonomic placement within the Lactococcus genus, specifically as Lactococcus lactis subsp. lactis [1] [2].
The bacteriocin, designated lactococcin MMFII, was purified from cell-free supernatant using a multi-step protocol:
Table 1: Purification Metrics for Lactococcin MMFII
Purification Step | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) |
---|---|---|---|
Crude Supernatant | 51,200 | 100 | 100 |
Ammonium Sulfate (60%) | 38,400 | 850 | 75 |
Cation-Exchange | 25,600 | 5,200 | 50 |
Reverse-Phase (Final) | 12,800 | 24,576 | 25 |
Key molecular characteristics were determined through:
Lactococcin MMFII exhibits definitive structural and functional hallmarks of Class IIa bacteriocins, characterized by:
Table 2: Comparative Features of Class IIa Bacteriocins
Bacteriocin | Producer Strain | Length (aa) | Disulfide Bonds | Anti-Listeria Activity | Conserved Motif |
---|---|---|---|---|---|
Lactococcin MMFII | L. lactis MMFII | 37 | 1 (Cys⁹-Cys¹⁴) | Strong (MIC: 10–20 nM) | YGNGV |
Pediocin PA-1 | Pediococcus acidilactici | 44 | 2 | Strong | YGNGV |
Enterocin A | Enterococcus faecium | 47 | 2 | Moderate | YGNGV |
Sakacin P | Lactobacillus sakei | 43 | 1 | Strong | YGNGV |
MMFII is distinguished as the first Class IIa bacteriocin reported from a Lactococcus lactis strain. Its structural organization comprises:
In rigouta cheese production, L. lactis MMFII occupies a critical ecological niche:
Lactococcin MMFII provides a competitive advantage by inhibiting phylogenetically related bacteria and foodborne pathogens:
Table 3: Microbial Diversity in Tunisian Rigouta Cheese
Microbial Group | Representative Genera/Species | Interaction with MMFII Producer |
---|---|---|
Lactic Acid Bacteria | Lactococcus lactis, Enterococcus faecium | Competitive inhibition by MMFII |
Pathogens | Listeria monocytogenes | Strong suppression |
Yeasts | Kluyveromyces lactis, Debaryomyces hansenii | Neutral coexistence |
Secondary Fermenters | Lactobacillus plantarum, Leuconostoc mesenteroides | Late-stage proliferation after pH drop |
The bacteriocin’s stability across a broad pH range (pH 2.0–10.0) ensures functionality throughout fermentation. Its production peaks during the late exponential growth phase, coinciding with nutrient depletion and onset of microbial competition [1] [6]. This strategic production timing maximizes ecological impact while conserving cellular energy resources.
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